molecular formula C19H22N8O B2495319 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176069-26-2

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2495319
CAS RN: 2176069-26-2
M. Wt: 378.44
InChI Key: GMKUFAOTTMHVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

The compound exhibits kinase inhibitory properties, particularly against protein kinase B (PKB). Researchers have explored its potential as an ATP-competitive inhibitor, with nanomolar potency. PKB inhibition is relevant in cancer research, as PKB plays a crucial role in cell survival, proliferation, and apoptosis .

Anticancer Activity

Given its kinase inhibition profile, this compound has been investigated as a potential anticancer agent. By targeting PKB and other kinases involved in cancer pathways, it may interfere with tumor growth and metastasis. Further studies are needed to validate its efficacy and safety .

Neurological Disorders

The compound’s unique structure suggests possible interactions with neuronal receptors or enzymes. Researchers have explored its effects on neurotransmitter systems, neuroprotection, and neuroinflammation. It could hold promise for conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy .

Cardiovascular Applications

Due to its dihydropyridazinone moiety, this compound may impact cardiovascular function. Investigations have focused on its vasodilatory effects, potential as a calcium channel blocker, and modulation of blood pressure. Cardiovascular diseases, such as hypertension and ischemic heart disease, could benefit from further research .

Antifungal Properties

Triazole derivatives often exhibit antifungal activity. Researchers have explored the compound’s potential as an antifungal agent against various fungal pathogens. Its unique structure may allow for selective targeting of fungal enzymes or membrane components .

Metabolic Disorders

Considering its kinase inhibitory properties, this compound might influence metabolic pathways. Investigations have looked into its effects on glucose metabolism, insulin sensitivity, and lipid homeostasis. It could be relevant in managing diabetes or obesity-related complications .

properties

IUPAC Name

2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c28-18-5-4-17(27-13-20-11-23-27)24-26(18)10-14-6-8-25(9-7-14)19-15-2-1-3-16(15)21-12-22-19/h4-5,11-14H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKUFAOTTMHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.